3-Fluoro-1-methanesulfonylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1-methanesulfonylpiperidin-4-amine is a fluorinated piperidine derivative
Preparation Methods
The synthesis of 3-Fluoro-1-methanesulfonylpiperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and fluorinating agents.
Methanesulfonylation: The methanesulfonyl group is introduced through a reaction with methanesulfonyl chloride in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-Fluoro-1-methanesulfonylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation.
Scientific Research Applications
3-Fluoro-1-methanesulfonylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the effects of fluorinated piperidines on biological systems.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methanesulfonylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The methanesulfonyl group can participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
3-Fluoro-1-methanesulfonylpiperidin-4-amine can be compared with other fluorinated piperidine derivatives, such as:
3-Fluoro-1-methylpiperidin-4-amine: Similar in structure but lacks the methanesulfonyl group, resulting in different chemical properties and applications.
3-Fluoro-1-methanesulfonylpyrrolidine: A related compound with a pyrrolidine ring instead of a piperidine ring, leading to variations in reactivity and biological activity.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on the compound’s properties and applications.
Properties
Molecular Formula |
C6H13FN2O2S |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-fluoro-1-methylsulfonylpiperidin-4-amine |
InChI |
InChI=1S/C6H13FN2O2S/c1-12(10,11)9-3-2-6(8)5(7)4-9/h5-6H,2-4,8H2,1H3 |
InChI Key |
OMLDKOMECAGHJA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(C(C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.